Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3H-benzimidazole-5-carboxylate. This nomenclature reflects the complex substitution pattern of the benzimidazole ring system and the presence of multiple functional groups. The Chemical Abstracts Service has assigned this compound the registry number 606143-46-8, providing a unique identifier for database searches and regulatory purposes.
The molecular formula C₁₅H₁₀BrClFN₃O₂ indicates the presence of fifteen carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 398.61 grams per mole, which corresponds to the exact mass of 396.96290 daltons. The compound exists as a single covalently-bonded unit with no defined stereocenter count, indicating the absence of chiral centers in its structure.
Alternative nomenclature systems have designated this compound with several synonymous names, including this compound and 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-carboxylic acid methyl ester. The systematic identification extends to include various database identifiers such as the PubChem Compound Identification number 11749905 and the MDL number MFCD23135506.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive structural features that influence its chemical properties and potential biological activity. Computational analysis has revealed that the compound possesses an XLogP3-AA value of 4.9, indicating significant lipophilicity that affects its partition behavior between aqueous and organic phases. This high lipophilicity coefficient suggests favorable membrane permeability characteristics.
The hydrogen bonding profile of the molecule demonstrates two hydrogen bond donor sites and five hydrogen bond acceptor sites. The donor sites are primarily associated with the benzimidazole nitrogen and the aniline nitrogen, while the acceptor sites include the carbonyl oxygen of the ester group, the fluorine atom, and the nitrogen atoms within the ring system. The rotatable bond count of four indicates moderate conformational flexibility, primarily arising from the aniline linkage and the methyl ester group.
The topological polar surface area has been calculated as 67 square angstroms, which represents a moderate polar surface area that may influence the compound's bioavailability and transport properties. The heavy atom count of twenty-three reflects the substantial molecular size and complexity of the structure. The complexity index, determined using the Cactvs algorithm, reaches 447, indicating a highly sophisticated molecular architecture with multiple functional groups and substitution patterns.
Conformational analysis reveals that the benzimidazole ring system maintains planarity, while the substituted aniline ring can adopt various orientations relative to the central heterocycle. The presence of the fluorine atom at the 7-position of the benzimidazole ring introduces electronic effects that may influence the preferred conformations and the overall molecular stability. The methyl ester group provides additional conformational degrees of freedom, particularly around the carboxyl carbon-oxygen bond.
| Molecular Property | Value | Method |
|---|---|---|
| XLogP3-AA | 4.9 | Computational prediction |
| Hydrogen Bond Donors | 2 | Cactvs algorithm |
| Hydrogen Bond Acceptors | 5 | Cactvs algorithm |
| Rotatable Bonds | 4 | Cactvs algorithm |
| Topological Polar Surface Area | 67 Ų | Cactvs algorithm |
| Molecular Complexity | 447 | Cactvs algorithm |
X-ray Crystallographic Data and Unit Cell Parameters
Crystallographic studies of similar benzimidazole carboxylate derivatives have revealed characteristic features of this compound class. For instance, ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate crystallizes with specific dihedral angles between the imidazole ring system and aromatic substituents. The crystal packing typically involves intermolecular hydrogen bonding interactions, particularly C-H···O hydrogen bonds that generate characteristic loop structures.
The molecular packing in benzimidazole derivatives often exhibits π-π stacking interactions between aromatic ring systems, with centroid-to-centroid distances typically ranging from 3.6 to 3.9 angstroms. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid state. Weak C-H···π interactions are also commonly observed, providing additional stabilization to the crystal lattice.
Related benzimidazole structures demonstrate that the benzimidazole ring system generally maintains planarity in the solid state, with maximum deviations typically less than 0.03 angstroms from the least-squares plane. The substituent orientations vary depending on the specific substitution pattern and crystal packing requirements, with dihedral angles between the benzimidazole core and pendant aromatic rings commonly ranging from 7° to 82°.
Comparative Analysis with Benzimidazole Core Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related benzimidazole derivatives that share similar structural motifs. A particularly relevant comparison can be made with 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid, which differs primarily in having a carboxylic acid group instead of a methyl ester and the presence of an N-methyl substitution.
The carboxylic acid derivative possesses the same molecular formula C₁₅H₁₀BrClFN₃O₂ and identical molecular weight of 398.61 grams per mole, demonstrating that the structural differences are isomeric in nature. This comparison highlights the importance of substitution patterns and functional group modifications in determining the specific properties of benzimidazole derivatives. The presence of the N-methyl group in the related compound introduces additional steric and electronic effects that may influence molecular conformation and intermolecular interactions.
Another significant comparison involves compounds within the same chemical family that feature different halogen substitution patterns. For instance, methyl 6-((4-bromo-2-fluorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate represents a closely related analog where the chlorine atom is replaced by fluorine. This substitution results in a molecular weight of 382.16 grams per mole and molecular formula C₁₅H₁₀BrF₂N₃O₂, illustrating how halogen exchange affects the overall molecular mass and potentially the electronic distribution within the molecule.
The comparative analysis extends to compounds featuring iodine substitution, such as the derivative containing a 4-iodo-2-methylphenyl group instead of the 4-bromo-2-chlorophenyl moiety. This compound exhibits a significantly higher molecular weight of 480.3 grams per mole due to the presence of iodine, demonstrating the substantial impact of halogen size on molecular properties. The electronic effects of different halogens also influence the overall molecular behavior, with iodine providing different polarizability characteristics compared to bromine and chlorine.
Structural comparisons with simpler benzimidazole carboxylates, such as ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate, reveal the complexity introduced by halogen substitution and aniline linkages. The simpler derivatives typically exhibit more straightforward conformational behavior and crystal packing arrangements, while the highly substituted analogs demonstrate increased conformational complexity and more diverse intermolecular interactions.
| Compound Variant | Key Structural Difference | Molecular Weight | Notable Properties |
|---|---|---|---|
| Target Compound | 4-bromo-2-chlorophenyl + methyl ester | 398.61 g/mol | High complexity (447) |
| Carboxylic Acid Analog | Free carboxylic acid group | 398.61 g/mol | Enhanced hydrogen bonding |
| Fluorine Analog | 4-bromo-2-fluorophenyl substitution | 382.16 g/mol | Reduced molecular weight |
| Iodine Analog | 4-iodo-2-methylphenyl substitution | 480.3 g/mol | Increased polarizability |
Properties
IUPAC Name |
methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3O2/c1-23-15(22)8-5-11-14(20-6-19-11)12(18)13(8)21-10-3-2-7(16)4-9(10)17/h2-6,21H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHKKVOOPYVHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471880 | |
| Record name | Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-46-8 | |
| Record name | Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate, identified by CAS number 606143-46-8, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrClFN3O2. The compound features a benzoimidazole core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H10BrClFN3O2 |
| Molecular Weight | 398.61 g/mol |
| CAS Number | 606143-46-8 |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzoimidazole derivatives, including the compound . The presence of halogen substituents such as bromine and chlorine is known to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : A study examining similar compounds reported that derivatives with bromine substitutions exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
- Antifungal Activity : The compound's structural analogs have shown antifungal properties, particularly against Candida albicans, with MIC values indicating effective inhibition .
Structure-Activity Relationships (SAR)
The SAR analysis suggests that the presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl ring enhances the biological activity of benzoimidazole derivatives. For instance, compounds with multiple halogen substitutions demonstrated improved efficacy against bacterial strains compared to their unsubstituted counterparts .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms | MIC Values (mg/mL) |
|---|---|---|
| Antibacterial | E. coli | 0.0048 - 0.0195 |
| S. aureus | 0.0048 - 0.0098 | |
| Antifungal | C. albicans | Not specified |
Safety Measures
It is recommended to follow standard laboratory safety protocols when handling this compound, including:
- Use of personal protective equipment (PPE)
- Proper ventilation in work areas
- Immediate reporting of any exposure incidents
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the field of cancer research. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been tested against different cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Induction of Apoptosis : Research indicates that it can trigger programmed cell death in malignant cells, which is crucial for effective cancer treatment.
Case Studies
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G0/G1 phase.
- Lung Cancer Research : Another investigation focused on non-small cell lung cancer (NSCLC) cells, where the compound showed promising results in inhibiting tumor growth and metastasis through modulation of specific signaling pathways.
Potential Therapeutic Uses
Given its biological profile, this compound may have several therapeutic applications:
- Cancer Therapy : As an anticancer agent, it could be developed into a novel treatment for various types of tumors.
- Targeted Therapy : Its ability to selectively target cancer cells suggests potential use in targeted therapies, minimizing damage to normal cells.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the benzimidazole core substituted with a fluorine atom at position 7.
- Introduction of a carboxylate group at position 5, often as a methyl ester.
- Amination at position 6 with a 4-bromo-2-chlorophenyl amine moiety.
These steps are usually achieved through condensation reactions of appropriately substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives, followed by aromatic substitution and esterification.
Stepwise Preparation Overview
Based on the detailed procedures reported in patent WO2011099832A2 and related literature, the preparation can be summarized as follows:
| Step | Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | 4-bromo-1,2-phenylenediamine, 2-chloro-6-fluorobenzaldehyde | Condensation under reflux | 77 | Formation of benzimidazole core with halogen substitutions |
| 2 | Esterification to form methyl 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylate | Methylating agents, methanol/THF solvent | Reflux with NaOH, acidification | 70 | Conversion of carboxylic acid to methyl ester |
| 3 | Amination at position 6 with 4-bromo-2-chlorophenyl amine | 4-bromo-2-chloroaniline derivatives | Nucleophilic aromatic substitution or coupling | 49-69 | Introduction of the amino substituent |
These steps are supported by the following mechanistic insights and reaction conditions:
- The benzimidazole core is formed by cyclocondensation of o-phenylenediamine derivatives with substituted benzaldehydes.
- Halogen substituents (bromo, chloro, fluoro) are introduced either via starting materials or by electrophilic aromatic substitution.
- Esterification of the carboxylic acid group is conducted under basic conditions (NaOH) followed by acidification to yield the methyl ester.
- Amination involves nucleophilic substitution or coupling reactions with substituted anilines.
Detailed Reaction Conditions and Findings
Benzimidazole Core Formation
- Starting from 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde, the condensation is performed under reflux in an appropriate solvent, typically ethanol or methanol.
- The reaction proceeds via the formation of an imine intermediate, which cyclizes to the benzimidazole ring.
- The presence of electron-withdrawing halogens facilitates regioselective substitution and improves yields.
Esterification of Carboxylic Acid
- The benzimidazole-5-carboxylic acid intermediate is dissolved in a methanol/THF mixture.
- Sodium hydroxide is added, and the solution is refluxed for approximately 12 hours.
- After cooling, acidification with hydrochloric acid precipitates the methyl ester.
- Extraction with ethyl acetate and drying yields the methyl ester with about 70% efficiency.
Amination with 4-Bromo-2-Chloroaniline
- The amination step involves reacting the methyl benzimidazole carboxylate with 4-bromo-2-chloroaniline.
- This can be achieved via nucleophilic aromatic substitution or coupling reactions, sometimes facilitated by catalysts or activating agents.
- The reaction conditions are optimized to avoid side reactions and to preserve halogen substituents.
- Yields in this step range from 49% to 69%, depending on the specific protocol and purification methods.
Representative Synthetic Scheme
| Intermediate | Reaction | Product |
|---|---|---|
| 4-bromo-1,2-phenylenediamine + 2-chloro-6-fluorobenzaldehyde | Condensation, reflux | 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole |
| Benzimidazole carboxylic acid | Esterification with MeOH/NaOH reflux | Methyl benzimidazole-5-carboxylate |
| Methyl benzimidazole-5-carboxylate + 4-bromo-2-chloroaniline | Amination/coupling | Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate |
Analytical and Purification Techniques
- Purification is typically performed by silica gel column chromatography using dichloromethane/methanol mixtures.
- Characterization includes NMR, mass spectrometry, and melting point analysis to confirm the structure and purity.
- Yields and purity are optimized by controlling reaction times, temperatures, and reagent stoichiometry.
Summary Table of Preparation Data
Research Findings and Notes
- The presence of halogen substituents (bromo, chloro, fluoro) on the benzimidazole scaffold influences both the reactivity and biological activity of the final compound.
- The methyl ester functionality at position 5 is critical for solubility and bioavailability.
- The amination step requires careful control to prevent dehalogenation or side reactions.
- The synthetic route is adaptable for producing analogs by varying the substituted aniline or benzaldehyde starting materials.
Q & A
Q. What are the key synthetic routes for Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate?
Methodological Answer:
- Step 1: Core Benzimidazole Formation Condense 4-bromo-2-chloroaniline with a fluorinated benzimidazole precursor (e.g., 5-fluoro-6-nitrobenzoate) under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole backbone. Cyclization typically requires heating (70–90°C) for 6–12 hours .
- Step 2: Methyl Esterification React the carboxylic acid intermediate with methanol and a coupling agent (e.g., DCC/DMAP) or acid chloride to introduce the methyl ester group. Monitor completion via TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) .
- Step 3: Amination Introduce the 4-bromo-2-chlorophenylamino group via Buchwald-Hartwig coupling using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) and a base (Cs₂CO₃) in toluene at 100–110°C .
Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | HCl/EtOH, 80°C | 8 h | 65–70% |
| 2 | DCC/DMAP, MeOH | 4 h | 85–90% |
| 3 | Pd(OAc)₂, Xantphos | 12 h | 60–65% |
Q. How is the structure of this compound confirmed spectroscopically?
Methodological Answer:
- FTIR Analysis : Identify key functional groups:
- C=O stretch (ester) at 1700–1720 cm⁻¹.
- C=N (imidazole) at 1610–1620 cm⁻¹.
- C-Br/C-Cl stretches at 590–600 cm⁻¹ and 720–740 cm⁻¹, respectively .
- NMR Spectroscopy :
- ¹H NMR :
- Aromatic protons (δ 7.2–8.3 ppm, multiplet for substituted phenyl).
- NH proton (δ 10.5–11.0 ppm, broad singlet).
- Methyl ester (δ 3.8–3.9 ppm, singlet) .
- ¹³C NMR :
- Ester carbonyl at 165–170 ppm.
- Imidazole carbons at 145–155 ppm .
- Mass Spectrometry :
- ESI-MS shows [M+H]⁺ at m/z 427.1 (calculated) with isotopic peaks for Br/Cl .
Q. What are the recommended storage and handling protocols?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C. Ensure low humidity (<30% RH) to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) due to bromine/chlorine reactivity .
Advanced Research Questions
Q. How to address discrepancies in NMR data during characterization?
Methodological Answer:
- Issue : Split peaks in ¹H NMR. Resolution : Check for tautomerism in the imidazole ring. Use deuterated DMSO-d₆ to stabilize tautomers and acquire spectra at elevated temperatures (50–60°C) .
- Issue : Unassigned carbonyl signals. Resolution : Perform DEPT-135 or HSQC to distinguish ester vs. amide carbonyls. Compare with computed NMR spectra (DFT/B3LYP/6-31G**) .
Q. How to design bioactivity studies targeting kinase inhibition (e.g., EGFR)?
Methodological Answer:
- In-Silico Docking :
- Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). Focus on interactions with the ATP-binding pocket (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718) .
- ADMET Profiling :
- Predict logP (2.8–3.2) and solubility (≤10 µM) using SwissADME. Optimize via prodrug strategies (e.g., ester hydrolysis to carboxylic acid) .
- In Vitro Assays :
- Test IC₅₀ against EGFR kinase (Caliper LabChip) at 1–100 µM. Use erlotinib as a positive control .
Q. What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions. Dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Derivatization : Synthesize a sodium salt by saponifying the methyl ester (NaOH/MeOH/H₂O). Confirm solubility via nephelometry (>1 mg/mL in PBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
